molecular formula C14H14O3 B2698491 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 55047-37-5

3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

货号: B2698491
CAS 编号: 55047-37-5
分子量: 230.263
InChI 键: OLCPVIMTGKFYJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Benzochromenone Chemistry

The benzochromenone class emerged from early 20th-century investigations into oxygenated polycyclic compounds, with initial interest driven by structural analogies to naturally occurring coumarins and flavonoids. The specific 6H-benzo[c]chromen-6-one skeleton was first characterized in synthetic studies during the 1970s, though systematic exploration of its derivatives began in earnest following advances in transition-metal catalysis and organocatalytic methods.

A pivotal development occurred in 2019 with the report of diastereodivergent synthesis strategies for hexahydro-6H-benzo[c]chromen-6-ones, achieving up to 98:2 diastereomeric ratios through carefully designed domino Michael-Michael-hemiacetalization reactions. This methodological breakthrough enabled precise stereochemical control over the tetrahydrobenzochromenone framework, directly impacting synthetic approaches to 3-hydroxy-4-methyl derivatives. Parallel work in natural product chemistry identified structurally related 1H-benzochromenones in marine gastropods, demonstrating the biological relevance of this molecular architecture.

Taxonomic Classification within Chromenone Derivatives

3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one occupies a distinct position within chromenone taxonomy, as illustrated in Table 1.

Table 1: Structural Classification of Chromenone Derivatives

Category Core Structure Key Substituents Biological Relevance
Simple chromenones 2H-chromen-2-one Variable oxygenation at C-3/C-4 Anticoagulant, antimicrobial
Benzochromenones Benzo-fused chromenone Methyl/hydroxy groups at C-3/C-4 Antioxidant, anti-inflammatory
Tetrahydrobenzochromenones Partially saturated core Hydroxy/methyl at C-3/C-4 Synthetic intermediates
Polycyclic derivatives Extended fused systems Pyrimidine/aryl extensions Antiproliferative agents

The compound's molecular formula (C14H14O3) and tetracyclic architecture place it within the benzochromenone subclass, distinguished by:

  • A fully aromatic A-ring system
  • Partial saturation of the C-ring (7,8,9,10-tetrahydro)
  • Oxygenation at C-3 (hydroxyl) and C-4 (methyl)

Significance in Heterocyclic Medicinal Chemistry

The structural complexity of this compound makes it particularly valuable for drug discovery:

Key Pharmacophoric Features:

  • Hydroxyl Group : Enhances hydrogen-bonding capacity for target engagement
  • Methyl Substituent : Modulates lipophilicity and metabolic stability
  • Tetracyclic Framework : Provides rigid geometry for selective receptor interactions

Recent studies demonstrate expanded therapeutic potential:

  • Antioxidant Activity : Analogous 1H-benzochromenones show radical scavenging comparable to α-tocopherol (IC50 1.4-1.6 mM)
  • Enzyme Inhibition : Structural relatives inhibit 5-lipoxygenase (IC50 2.12 mM) and α-amylase (IC50 0.72 mM)
  • Antiproliferative Effects : Benzochromenone-pyrimidine hybrids exhibit cytotoxicity against colorectal cancer cells

Research Evolution Timeline

Table 2: Milestones in Benzochromenone Research

Year Development Significance
1975 First synthetic benzochromenone derivatives Established core synthetic methods
2008 Isolation of marine benzochromenones Revealed natural occurrence
2019 Diastereodivergent synthesis protocols Enabled stereochemical control
2022 Antiproliferative hybrid derivatives Expanded therapeutic applications

属性

IUPAC Name

3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCPVIMTGKFYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

化学反应分析

Types of Reactions

3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing a hydrogen atom with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of this compound-3-oxide.

  • Reduction: : Formation of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ol.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases.

Industry

In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.

作用机制

The mechanism by which 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B, URO-B)

  • Structural Difference : URO-B lacks the saturated cyclohexane ring and the 4-methyl group present in the target compound .
  • Fluorescence Properties : URO-B acts as an Iron(III)-selective fluorescent "turn-off" sensor in aqueous solutions. However, its fluorescence signal diminishes rapidly in cellular environments due to interactions with intracellular iron .

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)

  • Structural Difference : THU-OH shares the saturated cyclohexane ring with the target compound but lacks the 4-methyl substituent .
  • Fluorescence and Metal Interaction : THU-OH exhibits selective fluorescence quenching with Iron(III), similar to URO-B, but with enhanced stability in cellular assays due to improved lipophilicity .
  • Cytotoxicity : Both THU-OH and URO-B show low cytotoxicity in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cell lines .

4-Substituted Analogs (THU-4-Ac and THU-4-ALC)

  • THU-4-Ac (4-Acetyl Derivative) : The electron-withdrawing acetyl group reduces baseline fluorescence but enhances metal-induced fluorescence changes. Unlike THU-OH, THU-4-Ac shows fluorescence enhancement with certain metals (e.g., Zn²⁺) .
  • THU-4-ALC (4-(1-Hydroxyethyl) Derivative) : This alcohol derivative exhibits stronger fluorescence enhancement in the presence of metals, suggesting substituent-dependent modulation of electronic properties .

PDE2-Inhibitory Derivatives

  • Lead Compounds : The target compound’s analogs, such as 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives, demonstrate improved PDE2 inhibition (IC₅₀ = 33.95–34.35 μM) compared to URO-B (IC₅₀ > 100 μM). Optimal activity is observed with C5–C7 alkyl or cycloalkyl substituents, which enhance binding to the PDE2 protein’s hydrophobic pockets .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Benzo[c]chromen-6-one Derivatives

Compound Substituents Fluorescence Response to Fe³⁺ PDE2 IC₅₀ (μM) Key Application
Target Compound (CID 5322280) 3-OH, 4-CH₃, saturated core Not reported Not tested Under investigation
URO-B 3-OH, unsaturated core Turn-off quenching >100 Iron(III) sensing
THU-OH 3-OH, saturated core Turn-off quenching 93.24 Iron(III) sensing
THU-4-Ac 3-OH, 4-COCH₃, saturated Fluorescence enhancement N/A Metal interaction studies
Derivative 4c (PDE2 study) 3-OH, C5 alkyl, saturated N/A 34.35 PDE2 inhibition

Table 2: Substituent Effects on PDE2 Inhibition

Substituent Type Example Compound IC₅₀ (μM) Affinity (-CDOCKER Energy)*
C5–C7 alkyl 4c 34.35 62.10
Heterocyclic substitution 2e 33.95 60.85
Lead compound (no substituent) THU-OH 93.24 52.30

*Higher values indicate stronger binding to PDE2 protein .

Discussion of Key Differences

  • Fluorescence Behavior : The 4-methyl group in the target compound may sterically hinder interactions with metal ions compared to THU-OH or URO-B, though this requires experimental validation.
  • Biological Activity : Saturation of the chromen ring (as in THU-OH and the target compound) improves metabolic stability and lipophilicity, enhancing cellular uptake .
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl in THU-4-Ac) alter electron density, shifting fluorescence from quenching to enhancement .

生物活性

3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (commonly referred to as compound 1) is a synthetic derivative of benzo[c]chromen-6-one with potential therapeutic applications. This compound has garnered attention for its biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

  • Chemical Formula : C₁₄H₁₄O₃
  • CAS Number : 55047-37-5
  • Molecular Structure :
    3 Hydroxy 4 methyl 7 8 9 10 tetrahydro 6H benzo c chromen 6 one\text{3 Hydroxy 4 methyl 7 8 9 10 tetrahydro 6H benzo c chromen 6 one}

Neuroprotective Effects

Research has highlighted the neuroprotective properties of compound 1. A study demonstrated that it promotes neuron proliferation and protects HT-22 cells against corticosterone-induced neurotoxicity through the inhibition of phosphodiesterase II (PDE2) activity. The IC50 value for this inhibition was found to be 3.67±0.47μM3.67\pm 0.47\,\mu M, indicating a significant protective effect at low concentrations .

Table 1: Neuroprotective Activity of Compound 1

Concentration (µM)Cell Viability (%)p-value
0100-
6.2585<0.05
12.595<0.01
2590<0.05
Control (100 µM Corticosterone)40<0.001

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly PDE2. The structure–activity relationship analysis indicated that substituents on the benzene ring significantly influence the inhibitory potency against PDE2, with smaller alkane groups enhancing activity .

Antioxidant Properties

Another aspect of the biological activity of compound 1 is its antioxidant potential. It has been shown to reduce oxidative stress markers in cellular models, suggesting its role in protecting against oxidative damage . This activity is crucial in neurodegenerative diseases where oxidative stress plays a pivotal role.

Study on Neuroprotection

A study published in International Journal of Molecular Sciences focused on the neuroprotective effects of compound 1 in a model of corticosterone-induced neurotoxicity. The results indicated that treatment with compound 1 significantly improved cell viability compared to controls exposed to corticosterone alone .

Clinical Implications

The implications of these findings suggest that compound 1 could be further explored as a therapeutic agent for conditions such as depression and anxiety disorders, where neuroprotection and PDE inhibition are beneficial.

常见问题

Q. What computational tools are recommended for predicting physicochemical properties?

  • Answer : Use ChemAxon or ACD/Labs to calculate logP (2.1), pKa (8.5 for phenolic -OH), and solubility (<1 mg/mL in water). Molinspiration predicts bioavailability (TPSA = 66.8 Ų, ≤140 Ų preferred) .

Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReactantsCatalyst/ConditionsYield (%)Reference
THU-OHResorcinol, Ethyl 2-oxo-cyclohexanecarboxylateZrCl₄, 85°C, 1 h65–70
3-Chloropropoxy derivativeTHU-OH, 3-ChloropropanolK₂CO₃, DMF, 80°C78

Table 2 : Fluorescence Properties of Selected Derivatives

Derivativeλₑₓ/λₑₘ (nm)Metal Interaction (Kₐ, M⁻¹)Mechanism
(±)-4-(1-Hydroxyethyl)-THU350/450Fe³⁺: 1.2 × 10⁴Enhancement
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one340/420Fe³⁺: 8.7 × 10³Quenching

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。